molecular formula C7H6F2N2O2 B8510299 2-Pyrazinecarboxylic acid, 5-(1,1-difluoroethyl)-

2-Pyrazinecarboxylic acid, 5-(1,1-difluoroethyl)-

Cat. No. B8510299
M. Wt: 188.13 g/mol
InChI Key: ARJBBDGMBBFJLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrazinecarboxylic acid, 5-(1,1-difluoroethyl)- is a useful research compound. Its molecular formula is C7H6F2N2O2 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyrazinecarboxylic acid, 5-(1,1-difluoroethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazinecarboxylic acid, 5-(1,1-difluoroethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Pyrazinecarboxylic acid, 5-(1,1-difluoroethyl)-

Molecular Formula

C7H6F2N2O2

Molecular Weight

188.13 g/mol

IUPAC Name

5-(1,1-difluoroethyl)pyrazine-2-carboxylic acid

InChI

InChI=1S/C7H6F2N2O2/c1-7(8,9)5-3-10-4(2-11-5)6(12)13/h2-3H,1H3,(H,12,13)

InChI Key

ARJBBDGMBBFJLC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C(N=C1)C(=O)O)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 5-(1,1-difluoroethyl)pyrazine-2-carboxylate (0.65 g, approx. purity 85%) was dissolved in dioxan (2 mL) and water (2 mL) was added, followed by lithium hydroxide monohydrate (54 mg, portionwise). After stirring at RT for 90 mins, the mixture was concentrated to 2 mL and Et2O (20 mL) added. The mixture was then extracted with NaOH (1 N, aq., 20 mL), and the aqueous portions acidified with 6N HCl to pH 2. The aqueous portion was then extracted with EtOAc, dried over MgSO4 and evaporated to afford the title compound as a white solid (119 mg). 1H NMR (400 MHz, CDCl3) δ ppm 2.11 (t, J=18.8 Hz, 3 H), 9.01 (d, J=1.3 Hz, 1 H), 9.47 (d, J=1.3 Hz, 1 H)
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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